1-Ethyl-3-piperidinol, (S)-
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Overview
Description
1-Ethyl-3-piperidinol, (S)-, also known as 1-Ethyl-3-hydroxypiperidine, is a chemical compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-piperidinol can be synthesized through several methods. One common approach involves the reduction of 1-Ethyl-3-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 1-Ethyl-3-piperidinol may involve catalytic hydrogenation of 1-Ethyl-3-piperidone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Ethyl-3-piperidone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 1-Ethylpiperidine using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 1-Ethyl-3-piperidone.
Reduction: 1-Ethylpiperidine.
Substitution: Various substituted piperidines depending on the substituent used
Scientific Research Applications
1-Ethyl-3-piperidinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-3-piperidinol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-piperidinol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-3-piperidinol: Similar structure but with a propyl group instead of an ethyl group.
3-Hydroxy-1-ethylpiperidine: Another name for 1-Ethyl-3-piperidinol
Uniqueness: 1-Ethyl-3-piperidinol is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties compared to its methyl and propyl analogs. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
98584-61-3 |
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Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S)-1-ethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
ZNPSUOAGONLMLK-ZETCQYMHSA-N |
Isomeric SMILES |
CCN1CCC[C@@H](C1)O |
Canonical SMILES |
CCN1CCCC(C1)O |
Origin of Product |
United States |
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